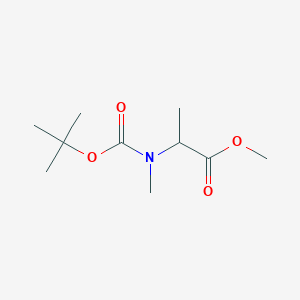

Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a chemical compound with the molecular weight of 217.27 . It is also known as "methyl N-(tert-butoxycarbonyl)-N-methylalaninate" . It is a yellow to brown liquid .

Synthesis Analysis

The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, followed by the addition of sodium borohydride. The separated organic layer is then washed with hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine successively, and dried over magnesium sulfate. Evaporation of the solvent yields the compound as an oil.Molecular Structure Analysis

The InChI code for this compound is "1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It has a molecular weight of 217.27 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

This compound plays a crucial role in the synthesis of N-t-butoxycarbonyl derivatives, offering a practical method for preparing these derivatives under mild conditions. The derivatives are valuable for their stability and reactivity in various organic synthesis applications. For example, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives, showcasing the compound's utility in modifying amino acids for further chemical transformations (Tarbell, Yamamoto, & Pope, 1972).

Biofuel Production

In biofuel research, derivatives of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate have been explored for the synthesis of pentanol isomers. These isomers are considered potential biofuel candidates due to their energy content and compatibility with existing fuel infrastructure. Metabolic engineering approaches have been employed to enhance the microbial production of such isomers, demonstrating the compound's relevance in renewable energy research (Cann & Liao, 2009).

Solubility and Solvent Effects

The solubility characteristics of compounds related to this compound in various solvents have been extensively studied. Such research aids in understanding the solution behavior of complex molecules, which is critical for their purification and application in different chemical processes (Zhu et al., 2019).

Polymerization Catalysts

The compound's derivatives are used in polymer science, particularly in improving the performance of polymerization catalysts. For example, studies have shown that certain phenols can effectively trap "free" trimethylaluminum in methylalumoxane solutions, enhancing the productivity and properties of polymers produced using metallocene and post-metallocene catalysts (Busico et al., 2003).

Carbon Dioxide Capture

Research into carbon dioxide capture technologies has also benefited from the use of this compound derivatives. These compounds serve as absorbents in systems designed to reduce CO2 emissions, highlighting their importance in addressing climate change and promoting environmental sustainability (Barzagli et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate is a derivative of β-alanine . β-alanine is a naturally occurring beta amino acid, which is an essential component in the synthesis of carnosine in the human body. Carnosine acts as a buffering agent in the muscles, helping to maintain the pH balance during high-intensity exercise .

Mode of Action

Carnosine is synthesized in the body by the enzyme carnosine synthetase, which combines β-alanine and histidine .

Biochemical Pathways

This compound may participate in the carnosine synthesis pathway. Carnosine is a dipeptide molecule, made up of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues and has a role in maintaining pH and protecting these tissues from oxidative stress .

Result of Action

If it participates in the synthesis of carnosine, it could potentially enhance muscle buffering capacity, protect against reactive oxygen species, and improve muscle function .

Eigenschaften

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXSDTVMDEILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)

![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)